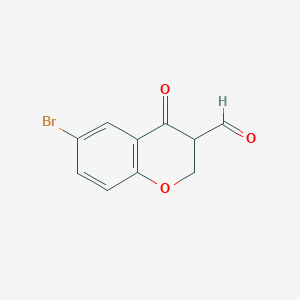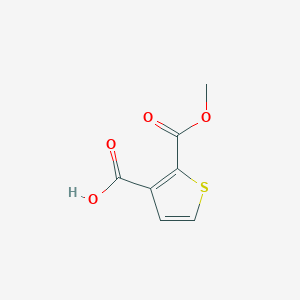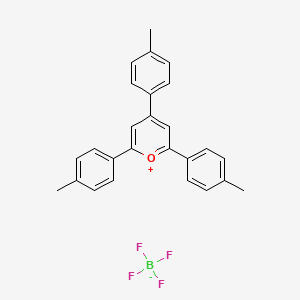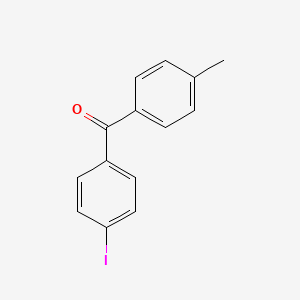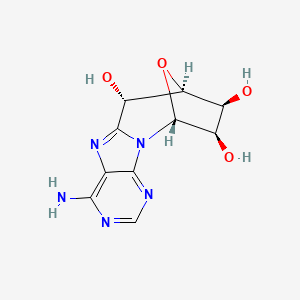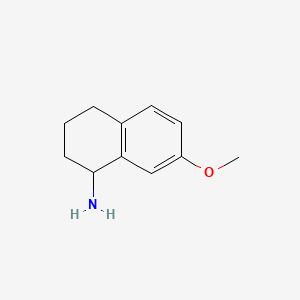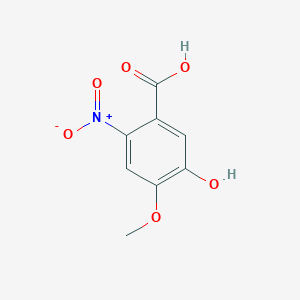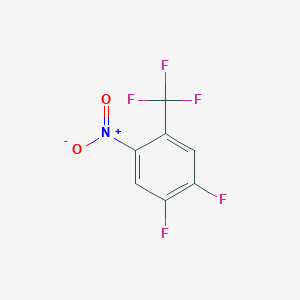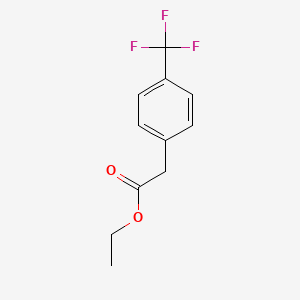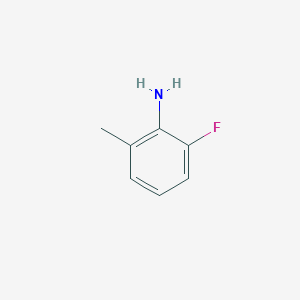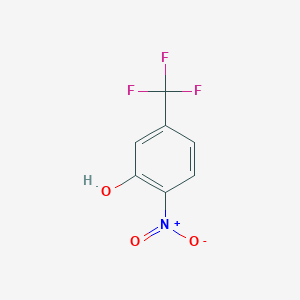
2-Nitro-5-(trifluoromethyl)phenol
Descripción general
Descripción
2-Nitro-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4F3NO3 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of 2-Nitro-5-(trifluoromethyl)phenol contains a total of 18 bonds. There are 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
2-Nitro-5-(trifluoromethyl)phenol has a molecular weight of 207.11 . It is stored at room temperature in an inert atmosphere . .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Summary of Application : “2-Nitro-5-(trifluoromethyl)phenol” is a chemical compound used in various chemical reactions .
- Methods of Application : The specific methods of application can vary greatly depending on the reaction being performed. The compound is typically used in a laboratory setting, following specific protocols for each reaction .
- Results or Outcomes : The outcomes of these reactions can also vary greatly, producing a wide range of different chemical compounds .
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines, which can be synthesized from compounds like “2-Nitro-5-(trifluoromethyl)phenol”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : These compounds are synthesized in a laboratory setting and then used in the formulation of various agrochemicals and pharmaceuticals .
- Results or Outcomes : The use of trifluoromethylpyridines has led to the development of more than 20 new agrochemicals and several pharmaceutical and veterinary products .
-
Photodecomposition Studies
- Summary of Application : “2-Nitro-4-(trifluoromethyl)phenol” is the major product of solution phase photodecomposition of fluorodifen .
- Methods of Application : This compound is used in laboratory settings to study the photodecomposition of fluorodifen .
- Results or Outcomes : The outcomes of these studies can help understand the behavior and stability of fluorodifen under different conditions .
-
Material Science
- Summary of Application : “2-Nitro-5-(trifluoromethyl)phenol” could potentially be used in material science research .
- Methods of Application : The specific methods of application can vary greatly depending on the research being performed .
- Results or Outcomes : The outcomes of this research can lead to the development of new materials with unique properties .
-
Synthesis of Derivatives
- Summary of Application : “2-Nitro-5-(trifluoromethyl)phenol” can be used in the synthesis of its derivatives .
- Methods of Application : The specific methods of application can vary greatly depending on the derivative being synthesized .
- Results or Outcomes : The outcomes of these syntheses can lead to the development of new compounds with unique properties .
-
Pharmacokinetics Research
- Summary of Application : The physicochemical properties of “2-Nitro-5-(trifluoromethyl)phenol” make it a potential subject for pharmacokinetics research .
- Methods of Application : This compound can be used in laboratory settings to study its absorption, distribution, metabolism, and excretion .
- Results or Outcomes : The outcomes of these studies can help understand the behavior of this compound in biological systems .
Safety And Hazards
2-Nitro-5-(trifluoromethyl)phenol is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
Propiedades
IUPAC Name |
2-nitro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-5(11(13)14)6(12)3-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKYLHATVWKUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555755 | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(trifluoromethyl)phenol | |
CAS RN |
402-17-5 | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

